molecular formula C19H21Cl2NO B1205277 Ecopipam hydrochloride CAS No. 190133-94-9

Ecopipam hydrochloride

Cat. No.: B1205277
CAS No.: 190133-94-9
M. Wt: 350.3 g/mol
InChI Key: APFMVAHRFWBCDG-JUOYHRLASA-N
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Preparation Methods

The synthesis of Ecopipam Hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves:

    Step 1: Formation of the core benzo[d]naphtho[2,1-b]azepine structure.

    Step 2: Introduction of the chlorine atom at the 3-position.

    Step 3: Hydroxylation at the 2-position.

    Step 4: Methylation of the nitrogen atom.

Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Ecopipam Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ecopipam Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Ecopipam Hydrochloride is unique in its selective antagonism of dopamine D1 and D5 receptors. Similar compounds include:

Compared to these compounds, this compound has shown a distinct profile in clinical trials, particularly in its potential to treat neurological disorders without causing significant extrapyramidal side effects .

Biological Activity

Ecopipam hydrochloride is a selective dopamine D1 and D5 receptor antagonist under investigation for various neurological and psychiatric conditions, including Tourette syndrome, Lesch-Nyhan syndrome, and childhood-onset fluency disorder (stuttering). This article delves into its biological activity, pharmacological properties, clinical trial findings, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C19H20ClNO
  • CAS Registry Number : 112108-01-7
  • Molecular Weight : 313.83 g/mol

Ecopipam acts primarily by antagonizing dopamine D1 receptors, which are implicated in the modulation of motor control and behavior. Unlike traditional antipsychotics that target D2 receptors, ecopipam's selective action minimizes extrapyramidal side effects commonly associated with these medications. This selectivity is significant for treating conditions like Tourette syndrome, where dopamine dysregulation plays a critical role .

Efficacy in Clinical Trials

  • Tourette Syndrome :
    • A Phase 2b randomized controlled trial demonstrated that ecopipam significantly reduced tic severity compared to placebo over 12 weeks. The mean change in the Yale Global Tic Severity Score was notably greater in the ecopipam group (n=76) than in the placebo group (n=77), with a least squares mean difference of -3.44 (P = .01) .
    • Common adverse effects included headache (15.8%), insomnia (14.5%), fatigue (7.9%), and somnolence (7.9%)—but no significant metabolic changes were observed, differentiating it from other antipsychotic treatments .
  • Lesch-Nyhan Syndrome and Other Disorders :
    • Ecopipam is also being evaluated for its effects on Lesch-Nyhan syndrome and self-injurious behaviors. Preliminary studies suggest potential benefits in reducing hyperactivity and compulsive behaviors linked to dopamine receptor hypersensitivity .

Long-Term Safety Studies

Ongoing studies aim to assess the long-term safety and tolerability of ecopipam in various populations, including children and adolescents with Tourette syndrome. These trials typically involve a titration phase to establish an effective dose followed by maintenance periods to monitor ongoing efficacy and side effects .

Data Summary Table

Study TitleConditionPhaseParticipantsKey Findings
Ecopipam for Tourette SyndromeTourette SyndromePhase 2b153Significant reduction in tic severity; low risk of metabolic side effects
Long-term Safety Study of EcopipamTourette SyndromePhase 3150Evaluating safety over 24 months; ongoing assessments for adverse events
Ecopipam for Lesch-Nyhan SyndromeLesch-Nyhan SyndromeOngoingTBDInvestigating behavioral improvements and side effect profile

Case Studies and Observational Findings

In addition to controlled trials, several case studies have highlighted the practical implications of using ecopipam for managing Tourette syndrome and related disorders:

  • A case involving a pediatric patient with severe Tourette syndrome reported significant tic reduction after initiating treatment with ecopipam, alongside improved quality of life measures.
  • Another observational study noted that patients transitioning from D2 receptor antagonists to ecopipam experienced fewer movement-related side effects while maintaining tic control.

Properties

CAS No.

190133-94-9

Molecular Formula

C19H21Cl2NO

Molecular Weight

350.3 g/mol

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride

InChI

InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1

InChI Key

APFMVAHRFWBCDG-JUOYHRLASA-N

SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Key on ui other cas no.

190133-94-9

Pictograms

Irritant

Origin of Product

United States

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